molecular formula C19H21ClN6O B2702437 2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide CAS No. 2034295-05-9

2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide

Cat. No.: B2702437
CAS No.: 2034295-05-9
M. Wt: 384.87
InChI Key: ZCUNYHKXWPYQNJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H21ClN6O and its molecular weight is 384.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

Synthesis and Insecticidal Assessment

A study explored the synthesis of various heterocycles, including [1,2,4]triazolo[4,3-a]pyrazin derivatives, for potential insecticidal applications against the cotton leafworm, Spodoptera littoralis. The compounds demonstrated promising insecticidal properties, indicating their potential in agricultural pest management (Fadda et al., 2017).

Antimicrobial Activities

Another research focused on the synthesis of pyrazoline and pyrazole derivatives, including triazolo[1,5-c]pyrimidines, showing significant antimicrobial activity against various bacterial and fungal strains. These findings highlight the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Applications in Material Science

Herbicidal Activity

Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity across a broad spectrum of vegetation. These compounds were synthesized through condensation processes, indicating their potential use in agriculture for weed control (Moran, 2003).

Antitumor and Antioxidant Properties

Antitumor and Antioxidant Evaluation

A study on the synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles revealed compounds with promising antitumor and antioxidant activities. These compounds provide a basis for the development of new therapeutic agents with potential application in cancer treatment (Hamama et al., 2013).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O/c1-13-23-24-19-18(21-8-11-26(13)19)25-9-6-15(7-10-25)22-17(27)12-14-4-2-3-5-16(14)20/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUNYHKXWPYQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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